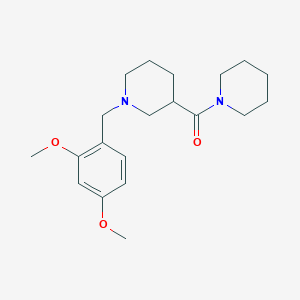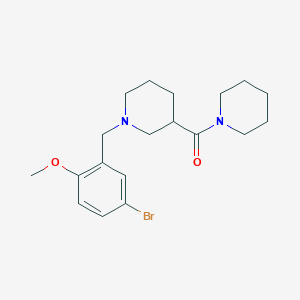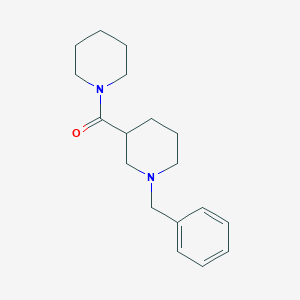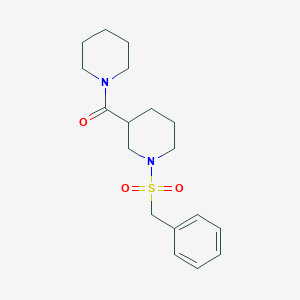METHANONE](/img/structure/B247402.png)
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group, a thienylcarbonyl group, and a piperidinyl group attached to a piperazine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of [4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
化学反应分析
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with G-protein coupled receptors and ion channels .
相似化合物的比较
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Lacks the thienylcarbonyl and piperidinyl groups, resulting in different chemical and biological properties.
1-Phenyl-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group instead of the thienylcarbonyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C20H25N3OS |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H25N3OS/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
InChI 键 |
LAOMZLZBSKUJDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azepanyl[1-(3,4-dimethoxybenzyl)-3-piperidyl]methanone](/img/structure/B247321.png)

![1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247323.png)
![1-{[1-(3-Chlorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247325.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)

METHANONE](/img/structure/B247332.png)

METHANONE](/img/structure/B247337.png)
![N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE](/img/structure/B247339.png)
![N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B247351.png)
![(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)

